Diketone-PEG12-Biotin
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H82N4O17S/c1-40(54)38-43(55)11-8-41-6-9-42(10-7-41)51-47(57)12-14-59-16-18-61-20-22-63-24-26-65-28-30-67-32-34-69-36-37-70-35-33-68-31-29-66-27-25-64-23-21-62-19-17-60-15-13-50-46(56)5-3-2-4-45-48-44(39-71-45)52-49(58)53-48/h6-7,9-10,44-45,48H,2-5,8,11-39H2,1H3,(H,50,56)(H,51,57)(H2,52,53,58)/t44-,45-,48-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYSEWVSVJTJHM-UMQMWPJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H82N4O17S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1031.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unlocking Targeted Protein Degradation: A Technical Guide to Diketone-PEG12-Biotin
For researchers, scientists, and drug development professionals navigating the complexities of targeted protein degradation, the strategic selection of chemical tools is paramount. Among these, Diketone-PEG12-Biotin emerges as a versatile heterobifunctional linker, meticulously designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide elucidates the core applications of this compound, focusing on its role in facilitating the creation of novel protein degraders. We will delve into its structural components, their respective functions, and the overarching mechanism by which it contributes to the targeted degradation of proteins of interest (POIs).
Molecular Architecture and Functional Significance
This compound is a precisely engineered molecule comprising three key functional domains: a diketone group, a polyethylene (B3416737) glycol (PEG) linker with 12 ethylene (B1197577) glycol units, and a biotin (B1667282) moiety. Each component plays a distinct and critical role in the construction and application of PROTACs.
-
Diketone Group: This functional group serves as a reactive handle for covalent conjugation to a ligand that binds to the target protein (the "warhead"). The diketone can selectively react with primary amines, such as the side chain of a lysine (B10760008) residue, on the protein-of-interest ligand, forming a stable chemical bond.
-
PEG12 Linker: The polyethylene glycol chain is a cornerstone of modern PROTAC design, offering several key advantages.[1] Its length and flexibility are crucial for optimizing the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][3] The hydrophilic nature of the PEG linker enhances the aqueous solubility of the resulting PROTAC, a common challenge in drug development.[1][4] Furthermore, the PEG chain can influence the cell permeability of the PROTAC molecule.[5]
-
Biotin Moiety: The biotin tag is a powerful tool for the characterization and purification of the synthesized PROTAC and for studying its biological activity.[6] Biotin exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin, which can be exploited in a variety of biochemical assays.[6]
Core Application: Synthesis of PROTACs for Targeted Protein Degradation
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[7]
A PROTAC molecule consists of three parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI. This polyubiquitin (B1169507) tag marks the POI for degradation by the proteasome.
This compound provides the linker and one of the reactive ends for the synthesis of a PROTAC. The diketone group is used to attach the POI-binding ligand, while the other end of the molecule (often the biotin end is modified or the molecule is synthesized with an alternative functional group in place of biotin for this purpose) is conjugated to an E3 ligase ligand.
PROTAC Mechanism of Action.
Quantitative Data on the Influence of PEG Linker Length
Table 1: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|
| 8 | >1000 | <20 | [3] |
| 12 | 100 | 80 | [3] |
| 16 | 20 | >95 | [3] |
| 20 | 50 | 90 | [3] |
Data is illustrative and adapted from published studies on ERα PROTACs.
Table 2: Impact of PEG Linker Length on TANK-binding kinase 1 (TBK1) Degradation
| PROTAC Linker (PEG units) | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|
| PEG2 | Inactive | <10 | [7] |
| PEG3 | 3 | 96 | [7] |
| PEG4 | 10 | 95 | [7] |
| PEG6 | 292 | 76 | [7] |
Data is illustrative and adapted from published studies on TBK1 PROTACs.
Experimental Protocols
While a specific, validated protocol for the use of this compound in PROTAC synthesis is not publicly available, a general methodology can be outlined based on the known reactivity of its functional groups.
General Protocol for Conjugation of a POI Ligand to this compound
This protocol describes a general method for the conjugation of a protein of interest (POI) ligand containing a primary amine to the diketone functional group of the linker.
Materials:
-
POI ligand with a primary amine.
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Purification system (e.g., HPLC).
Procedure:
-
Dissolution of Reactants: Dissolve the POI ligand and a molar excess (e.g., 1.2 equivalents) of this compound in a minimal amount of anhydrous DMF or DMSO.
-
Reaction: Add the dissolved reactants to the reaction buffer. The final concentration of the organic solvent should be kept low to maintain the stability of the reactants.
-
Incubation: Allow the reaction to proceed at room temperature or 37°C for 2-24 hours with gentle stirring. The reaction progress can be monitored by LC-MS.
-
Purification: Upon completion, purify the resulting PROTAC conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
PROTAC Synthesis and Evaluation Workflow.
Application of the Biotin Tag in PROTAC Research
The biotin moiety of the synthesized PROTAC is invaluable for a range of in vitro and cellular assays.
Protocol for Biotin-Avidin Pull-Down Assay to Confirm Target Engagement:
Materials:
-
Biotinylated PROTAC.
-
Cell lysate containing the POI.
-
Streptavidin-coated magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Antibody against the POI for Western blotting.
Procedure:
-
Incubation: Incubate the biotinylated PROTAC with the cell lysate for 1-2 hours at 4°C to allow for binding to the POI.
-
Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for another hour at 4°C to capture the PROTAC-POI complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by heating in elution buffer.
-
Detection: Analyze the eluate by Western blotting using an antibody specific to the POI to confirm its presence.
Logical Relationships in PROTAC Design
The design of an effective PROTAC is a multifactorial process where the properties of the linker play a central role. The following diagram illustrates the logical relationships between the linker properties and the desired outcomes of a PROTAC molecule.
Linker Properties and PROTAC Efficacy.
Conclusion
This compound is a highly valuable chemical tool for researchers engaged in the development of PROTACs. Its well-defined functional domains provide a strategic advantage for the synthesis, purification, and characterization of novel protein degraders. The diketone group offers a means for covalent attachment to a target ligand, the PEG12 linker provides the necessary length, flexibility, and solubility for optimal biological activity, and the biotin tag facilitates downstream biochemical and cellular assays. While the empirical determination of the optimal linker for any given POI and E3 ligase pair remains a critical step, the rational design of linkers such as this compound provides a solid foundation for advancing the field of targeted protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Reaction of Diketones with Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the reaction of diketones with lysine (B10760008) residues in proteins. It provides a detailed examination of the reaction mechanisms, kinetics, and the functional consequences of these modifications, with a particular focus on their implications for cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in chemical biology, drug development, and proteomics.
Core Principles of the Diketone-Lysine Reaction
Diketones, particularly α-dicarbonyl compounds such as glyoxal (B1671930) (GO), methylglyoxal (B44143) (MGO), and 2,3-butanedione, are reactive electrophiles that can covalently modify the nucleophilic ε-amino group of lysine residues in proteins. This non-enzymatic post-translational modification is a form of carbonylation that can alter the structure and function of proteins.
The initial reaction between a diketone and the primary amine of a lysine residue typically involves the formation of a Schiff base, which can then undergo further reactions to form a variety of adducts. These include stable advanced glycation end-products (AGEs) like Nε-(carboxymethyl)lysine (CML) from glyoxal and Nε-(carboxyethyl)lysine (CEL) from methylglyoxal. Additionally, cross-linked products, such as imidazolium-type cross-links, can be formed, particularly in the case of α-dicarbonyls.
The reactivity of diketones with lysine is highly dependent on the pH of the environment. For instance, the modification of lysine residues with 2,4-pentanedione is favored at a neutral pH of 7. In contrast, at a more alkaline pH of 9 and with extended reaction times, 2,4-pentanedione shows a preference for modifying arginine residues. This pH-dependent selectivity is a crucial consideration in experimental design. While some diketones like phenylglyoxal (B86788) (PGO) show a higher specificity for arginine, others like glyoxal and methylglyoxal react significantly with lysine residues as well.[1][2]
The formation of certain diketone-lysine adducts is a reversible process. For example, the enamine formed from the reaction of 2,4-pentanedione with lysine can be reversed under acidic conditions or by treatment with hydroxylamine.[2] The stability of the resulting adducts varies, with some, like the imidazolium (B1220033) cross-links, exhibiting considerable stability.
Quantitative Data on Diketone-Lysine Reactions
The kinetics and yields of diketone reactions with lysine residues are influenced by several factors, including the specific diketone, pH, temperature, and the local protein environment. The following tables summarize available quantitative data.
| Diketone | Lysine Source | pH | Temperature (°C) | Product(s) | Yield | Reference(s) |
| Glyoxal (GO) | Free L-lysine | 7.4 | 37 | Nε-(carboxymethyl)lysine (CML) | Low | [3][4] |
| Glyoxal (GO) | Free L-lysine | 7.4 | 80 | Nε-(carboxymethyl)lysine (CML) | Up to 6% | [3] |
| Methylglyoxal (MGO) | Free L-lysine | 7.4 | 37 | Nε-(carboxyethyl)lysine (CEL) | Low | [3][4] |
| Methylglyoxal (MGO) | Free L-lysine | 7.4 | 80 | Nε-(carboxyethyl)lysine (CEL) | Low | [3] |
| 2,4-Pentanedione | Lysozyme | 7 | Room Temp | Enamine | 3.8 residues modified in 24h | [2] |
| 2,4-Pentanedione | Lysozyme | 9 | Room Temp | Enamine | 4.0 residues modified in 100h | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of diketone-lysine reactions.
General Protocol for Protein Modification with Phenylglyoxal
This protocol is adapted from a method for modifying arginine residues but can be used as a starting point for investigating lysine modification under different pH conditions.[5]
Materials:
-
Protein of interest
-
Phenylglyoxal (PGO)
-
100 mM Potassium phosphate (B84403) buffer (pH adjusted to the desired value, e.g., 7.0-9.0)
-
Reaction tubes
-
Ice
Procedure:
-
Prepare a stock solution of the protein of interest in 100 mM potassium phosphate buffer.
-
Dilute the protein solution to the desired final concentration (e.g., 2.75 mg/mL diluted 10-fold).
-
Prepare a stock solution of phenylglyoxal.
-
Add increasing concentrations of phenylglyoxal (e.g., 0.1–10 mM final concentration) to the protein solution in a total reaction volume of 500 μL.
-
Incubate the reaction mixture for 1 hour at room temperature (22°C).
-
To stop the reaction, place the samples on ice or freeze them.
-
The modified protein can then be analyzed by methods such as mass spectrometry to identify modified residues.
Protocol for Quantification of Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL) in Protein Samples by UPLC-MS/MS
This protocol outlines a method for the quantitative analysis of CML and CEL in biological samples.[6][7]
Materials:
-
Protein sample (e.g., red blood cells)
-
Stable isotope-labeled internal standards (e.g., CML-d4, CEL-d4)[1]
-
Borate (B1201080) buffer (0.2 M, pH 9.2)
-
Sodium borohydride (B1222165) (2 M in 0.1 M NaOH)
-
Hydrochloric acid (6 M)
-
MCX solid-phase extraction (SPE) column
-
UPLC-MS/MS system with a triple-quadrupole mass spectrometer
Procedure:
Sample Preparation and Hydrolysis:
-
To approximately 0.02 g of the lyophilized sample, add 0.4 mL of borate buffer and 0.08 mL of sodium borohydride solution.
-
Incubate at 4°C for 8 hours to reduce Schiff bases.
-
Add 0.8 mL of 6 M HCl and hydrolyze at 110°C for 24 hours.
-
Dry the hydrolysate in a vacuum oven at 60°C.
-
Reconstitute the dried sample in water and spike with a known amount of the stable isotope-labeled internal standards.
Solid-Phase Extraction (SPE):
-
Condition an MCX SPE column according to the manufacturer's instructions.
-
Load the reconstituted sample onto the column.
-
Wash the column to remove interfering substances.
-
Elute the analytes of interest.
UPLC-MS/MS Analysis:
-
Chromatography:
-
Column: Waters ACQUITY BEH Amide column (2.1 × 100 mm, 1.7 μm) or equivalent.
-
Mobile Phase A: Water containing 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate CML and CEL.
-
Injection Volume: 3-10 μL.
-
Column Temperature: 35°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the appropriate precursor-to-product ion transitions for CML, CEL, and their internal standards.
-
Quantification:
-
Calculate the concentrations of CML and CEL based on the peak area ratios of the analytes to their corresponding internal standards.
Signaling Pathways and Logical Relationships
The modification of lysine residues by diketones can have significant consequences for cellular signaling. This section explores the impact on the MAP kinase and NF-κB pathways.
MAP Kinase Pathway
Diketones such as glyoxal and methylglyoxal can activate the Mitogen-Activated Protein (MAP) kinase signaling cascade. The glyoxal-lysine dimer (GOLD), an advanced glycation end product, has been shown to induce oxidative stress and an inflammatory response in mesangial cells by interacting with the Receptor for Advanced Glycation End Products (RAGE).[8][9] This interaction leads to the phosphorylation and activation of MAP kinases, including ERK, JNK, and p38.[8][10] The activation of these kinases can, in turn, trigger downstream signaling events that contribute to cellular dysfunction. Interestingly, at high concentrations, glyoxal and methylglyoxal can also lead to the aggregation and inactivation of ERK.[10]
NF-κB Signaling Pathway
Methylglyoxal has been shown to modulate the NF-κB signaling pathway. Specifically, MGO can suppress the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α) by inhibiting the DNA-binding activity of the p65 subunit of NF-κB.[11] This inhibition can occur through the modification of critical lysine or arginine residues within the DNA-binding domain of p65. By preventing NF-κB from binding to its target gene promoters, MGO can alter the expression of NF-κB-responsive genes involved in inflammation and cell survival.
Reaction Mechanism and Experimental Workflow
General Reaction Mechanism
The reaction of a generic α-diketone with a lysine residue proceeds through several key steps, ultimately leading to the formation of various adducts, including cross-linked species.
Experimental Workflow for Identification of Diketone-Lysine Adducts
A typical workflow for the identification and characterization of diketone-lysine adducts in a protein sample involves several stages, from sample preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts N ε -(carboxymethyl)lysine and N ε -(carboxyethyl)lysine - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01817B [pubs.rsc.org]
- 7. Frontiers | Formation of Nε-Carboxymethyl-Lysine and Nε-Carboxyethyl-Lysine in Pacific Oyster (Crassostrea gigas) Induced by Thermal Processing Methods [frontiersin.org]
- 8. Glyoxal-Lysine Dimer, an Advanced Glycation End Product, Induces Oxidative Damage and Inflammatory Response by Interacting with RAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glyoxal-Lysine Dimer, an Advanced Glycation End Product, Induces Oxidative Damage and Inflammatory Response by Interacting with RAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glyoxal and methylglyoxal induce lyoxal and methyglyoxal induce aggregation and inactivation of ERK in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-free synthesis of stable isotope-labeled internal standards for targeted quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of Diketone-PEG12-Biotin
For researchers, scientists, and drug development professionals, understanding the stability and proper handling of critical reagents is paramount to ensuring experimental reproducibility and the integrity of results. Diketone-PEG12-Biotin is a valuable tool, particularly in the burgeoning field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of the stability and storage conditions for this compound, alongside relevant experimental protocols and pathway diagrams.
Introduction to this compound
This compound is a heterobifunctional molecule composed of three key components: a diketone functional group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a biotin (B1667282) moiety.[1] This structure makes it an effective linker for the synthesis of PROTACs.[]
-
Diketone Group: This functional group serves as the reactive handle for conjugation, typically reacting with primary amines, such as the epsilon-amino group of lysine (B10760008) residues on a protein of interest (POI) ligand or an E3 ligase ligand.[3]
-
PEG12 Spacer: The polyethylene glycol chain imparts increased hydrophilicity and solubility to the molecule and the resulting conjugate.[1] PEGylation is known to improve the stability and bioavailability of biomolecules while reducing aggregation and immunogenicity.[]
-
Biotin Moiety: Biotin's high-affinity interaction with avidin (B1170675) and streptavidin allows for its use in purification, detection, and various bioanalytical assays.[1]
As a PROTAC linker, this compound connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system for targeted protein degradation.[][5]
Stability Profile
While specific quantitative stability data for this compound is not extensively published, a stability profile can be inferred from the chemical properties of its constituent parts and data from structurally similar molecules.
Key Factors Influencing Stability:
-
pH: The diketone functional group is generally stable in neutral to slightly acidic conditions. However, under strongly acidic conditions (pH < 4), carbonyl groups can be labile.[6][7] In basic conditions, the acidity of the α-hydrogens to the carbonyl groups (pKa ≈ 20) can facilitate undesired reactions.[8]
-
Temperature: As with most complex organic molecules, lower temperatures are recommended for long-term storage to minimize degradation. Stock solutions of similar PEG-biotin conjugates are significantly more stable at -80°C than at -20°C.[9]
-
Moisture: PEG compounds can be hygroscopic, and the presence of water can potentially lead to hydrolysis or other degradation pathways, although the diketone group is less susceptible to direct hydrolysis than an ester.
-
Light: For long-term storage, protection from light is a general best practice to prevent photochemical degradation.
The following table summarizes recommended storage conditions and expected stability for this compound, based on data for analogous compounds such as Biotin-PEG12-NHS ester.
| Form | Temperature | Conditions | Estimated Stability | Reference |
| Solid | -20°C to -80°C | Desiccated, protected from light | > 12 months | Inferred from[9] |
| Stock Solution in Anhydrous Solvent (e.g., DMSO, DMF) | -20°C | Under inert gas (e.g., Argon) | Up to 1 month | [9] |
| Stock Solution in Anhydrous Solvent (e.g., DMSO, DMF) | -80°C | Under inert gas (e.g., Argon) | Up to 6 months | [9] |
Recommended Storage and Handling
To ensure the longevity and performance of this compound, the following storage and handling procedures are recommended:
-
Upon Receipt: The solid product should be stored immediately at -20°C or -80°C in a desiccated environment and protected from light.
-
Handling Solid Reagent: Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation.
-
Preparing Stock Solutions: Stock solutions should be prepared using anhydrous, high-purity solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Storing Stock Solutions: For optimal stability, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C under an inert atmosphere (e.g., argon or nitrogen). If storing at -20°C, use within one month.[9]
Experimental Protocols
4.1. General Protocol for Conjugation to an Amine-Containing Molecule
This protocol provides a general workflow for conjugating this compound to a molecule containing a primary amine, such as a lysine residue on a protein or a synthetic ligand.
-
Reagent Preparation:
-
Allow the vial of solid this compound to warm to room temperature before opening.
-
Prepare a stock solution (e.g., 10-100 mM) in anhydrous DMSO or DMF.
-
-
Reaction Setup:
-
Dissolve the amine-containing molecule in a suitable amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0.
-
Add the this compound stock solution to the reaction mixture. A 5- to 20-fold molar excess of the linker over the amine-containing molecule is a typical starting point for optimization.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
-
Optional Reduction Step:
-
The reaction between a ketone/aldehyde and an amine forms a Schiff base, which can be in equilibrium. To form a stable secondary amine bond, a reduction step can be performed.
-
Add a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to the reaction mixture and incubate for an additional 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to consume any unreacted diketone.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or HPLC, to remove excess reagents.
-
Caption: Workflow for conjugating this compound.
Role in Targeted Protein Degradation
This compound serves as a linker in PROTACs, which utilize the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate target proteins.[5][10]
The Ubiquitin-Proteasome Pathway:
The UPS is a multi-step enzymatic cascade that tags proteins for degradation.[11]
-
Activation (E1): Ubiquitin (Ub), a small regulatory protein, is activated in an ATP-dependent reaction by an E1 ubiquitin-activating enzyme.[10]
-
Conjugation (E2): The activated ubiquitin is transferred to an E2 ubiquitin-conjugating enzyme.[10]
-
Ligation (E3): An E3 ubiquitin ligase recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.[11]
-
Polyubiquitination: This process is repeated to form a polyubiquitin (B1169507) chain on the substrate.
-
Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome into small peptides.[5]
A PROTAC molecule, synthesized using a linker like this compound, forms a ternary complex between the target protein and an E3 ligase, inducing the ubiquitination and subsequent degradation of the target protein.[12]
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a versatile chemical tool with significant applications in the development of PROTACs and other bioconjugates. While detailed stability studies are not broadly available, adherence to the storage and handling guidelines derived from the principles of organic chemistry and data on analogous compounds will ensure its effective use in research and development. Proper management of temperature, moisture, and light exposure is critical to maintaining the integrity and reactivity of this important linker molecule.
References
- 1. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Carbonyl Protecting Groups - Stability [organic-chemistry.org]
- 8. Ketone - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Technical Guide to Targeted Protein Degradation with PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation (TPD)
Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD technologies lead to the complete removal of the target protein, offering a powerful new approach to drug discovery.[1][2][3] One of the most prominent TPD technologies is the use of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[4][5][6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[1][5][7] This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.[1][5]
The Core Mechanism of PROTACs
The mechanism of action of a PROTAC can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[4][7][8] The stability and conformation of this complex are crucial for the subsequent steps.[9]
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the target protein.[4][7] This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation.[5][7] The proteasome unfolds and degrades the target protein into small peptides.
-
PROTAC Recycling: After the target protein is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, continuing its catalytic cycle.[5][7]
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation and PROTAC recycling.
Key Components of PROTAC Design
The design of a successful PROTAC requires careful consideration of its three main components:
-
Target-binding Ligand (Warhead): This component binds to the protein of interest. The affinity and selectivity of the warhead for the target protein are critical for the PROTAC's overall efficacy and potential off-target effects.[6]
-
E3 Ligase Ligand: This moiety recruits an E3 ubiquitin ligase. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[4][6][10] The choice of E3 ligase can influence the degradation efficiency, tissue distribution, and potential for acquired resistance.
-
Linker: The linker connects the target-binding ligand and the E3 ligase ligand. The length, composition, and attachment points of the linker are crucial for the formation of a stable and productive ternary complex.[11] Linker optimization is a key aspect of PROTAC development.
Quantitative Data on PROTAC Efficacy
The efficacy of PROTACs is typically quantified by two key parameters: DC50 and Dmax.
-
DC50: The concentration of a PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC.
Below is a table summarizing the in vitro degradation data for two well-characterized BET bromodomain-targeting PROTACs, MZ1 and dBET1.
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | VHL | HeLa | ~10 | >90 | [6] |
| BRD2 | VHL | HeLa | ~50 | >80 | [6] | |
| BRD3 | VHL | HeLa | ~100 | >70 | [6] | |
| dBET1 | BRD4 | CRBN | 22Rv1 | ~5 | >95 | [6] |
| BRD2 | CRBN | 22Rv1 | ~10 | >95 | [6] | |
| BRD3 | CRBN | 22Rv1 | ~20 | >95 | [6] |
Note: The presented DC50 and Dmax values are estimations from published graphical data and can vary depending on the specific experimental conditions.[6]
Experimental Protocols
A variety of in vitro and cell-based assays are essential for the development and characterization of PROTACs.
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
Western Blot for Protein Degradation
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for electrophoresis.[12]
-
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[12]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]
-
Also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[12]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]
-
TR-FRET Assay for Ternary Complex Formation
Objective: To measure the formation of the ternary complex between the target protein, PROTAC, and E3 ligase in a homogeneous assay format.
Methodology:
-
Reagent Preparation:
-
Prepare purified, tagged versions of the target protein (e.g., GST-tagged) and the E3 ligase (e.g., His-tagged).
-
Prepare a serial dilution of the PROTAC compound.
-
Prepare assay buffer containing donor (e.g., Tb-anti-GST) and acceptor (e.g., AF488-anti-His) fluorophore-conjugated antibodies.[13]
-
-
Assay Assembly:
-
In a microplate, combine the tagged target protein, tagged E3 ligase, and the PROTAC dilution.[14]
-
Add the donor and acceptor antibody mixture.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature, protected from light, to allow for complex formation and antibody binding.[14]
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. The signal is typically expressed as a ratio of the acceptor and donor emission intensities.[14]
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration. A characteristic "hook effect" curve, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes, is indicative of ternary complex formation.[14]
-
CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To assess the effect of PROTAC-induced protein degradation on cell viability.
Methodology:
-
Cell Seeding and Treatment:
-
Assay Procedure:
-
Measurement and Analysis:
Signaling Pathways Targeted by PROTACs
PROTACs are being developed to target a wide range of proteins involved in various signaling pathways implicated in disease, particularly cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[17][18][19][20] Dysregulation of this pathway is a common feature of many cancers. PROTACs are being designed to degrade key components of this pathway, such as PI3K, Akt, and mTOR, offering a potential therapeutic strategy to overcome resistance to traditional inhibitors.[21]
Caption: PROTAC-mediated degradation of key nodes in the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[22][23] Constitutive activation of this pathway, often due to mutations in genes like RAS or BRAF, is a hallmark of many cancers.[10][24] PROTACs targeting key kinases in this pathway, such as MEK and ERK, are under investigation as potential cancer therapeutics.[10]
Conclusion
Targeted protein degradation with PROTACs represents a paradigm shift in drug discovery. By harnessing the cell's own quality control machinery, PROTACs offer the potential to target previously "undruggable" proteins and overcome resistance to traditional inhibitors. A thorough understanding of their mechanism of action, coupled with a robust suite of experimental assays, is crucial for the successful development of this promising new class of therapeutics. This guide provides a foundational overview of the core principles, key experimental methodologies, and important signaling pathways relevant to the field of targeted protein degradation with PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. lifesensors.com [lifesensors.com]
- 3. chempro-innovations.com [chempro-innovations.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tumor suppressor activity of the ERK/MAPK pathway by promoting selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. OUH - Protocols [ous-research.no]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. [escholarship.org]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Tumor suppressor activity of the ERK/MAPK pathway by promoting selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Diketone-PEG12-Biotin Protein Labeling in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketone-PEG12-Biotin is a chemoselective biotinylation reagent designed for the covalent labeling of proteins. This reagent features a 1,2-dicarbonyl (diketone) moiety that specifically targets the guanidinium (B1211019) group of arginine residues under mild physiological conditions.[1][2][3] The hydrophilic PEG12 spacer enhances solubility and minimizes steric hindrance, while the terminal biotin (B1667282) enables the detection, purification, and enrichment of labeled proteins through its high-affinity interaction with avidin (B1170675) or streptavidin. This technology is a valuable tool for various applications in proteomics, including the identification of protein-protein interactions, the characterization of post-translational modifications, and the development of targeted therapies. Unlike traditional biotinylation methods that target primary amines on lysine (B10760008) residues, this compound's selectivity for arginine offers a distinct advantage for labeling proteins where lysine residues may be functionally important or less accessible.
Principle of Reaction
The labeling mechanism is based on the selective and covalent reaction between the 1,2-dicarbonyl group of the this compound reagent and the guanidinium side chain of arginine residues on proteins.[2][3] This reaction proceeds efficiently under neutral to slightly basic conditions (pH 7-9) and at room temperature or 37°C, forming a stable heterocyclic adduct.[2][4] The specificity of this reaction for arginine over other nucleophilic amino acids, such as lysine, has been demonstrated in multiple studies using similar diketone-based probes.[5]
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| This compound | Varies | Varies |
| Cell Lysis Buffer (e.g., RIPA) | Varies | Varies |
| Protease Inhibitor Cocktail | Varies | Varies |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Varies | Varies |
| Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) | Varies | Varies |
| Iodoacetamide (B48618) (IAA) | Varies | Varies |
| Streptavidin-Agarose Resin or Magnetic Beads | Varies | Varies |
| Wash Buffers (e.g., PBS with Tween-20) | Varies | Varies |
| Elution Buffer (e.g., 8 M Guanidine (B92328) HCl, pH 1.5 or SDS-PAGE sample buffer with excess biotin) | Varies | Varies |
| Protein Assay Reagent (e.g., BCA) | Varies | Varies |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate
-
Cell Culture and Harvest: Culture cells to the desired confluency. For suspension cells, pellet by centrifugation. For adherent cells, wash with ice-cold PBS and scrape.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Homogenization: Incubate the cell suspension on ice for 30 minutes with intermittent vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Lysate Adjustment: Adjust the protein concentration of the lysate to a working concentration (e.g., 1-5 mg/mL) with lysis buffer.
Protocol 2: this compound Labeling of Proteins in Cell Lysate
-
Reduction and Alkylation (Optional but Recommended): To prevent non-specific labeling of cysteine residues, it is advisable to reduce and alkylate the lysate.
-
Add DTT or TCEP to a final concentration of 5 mM and incubate at 37°C for 30 minutes.
-
Add iodoacetamide to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in a compatible solvent like DMSO.
-
Add the this compound stock solution to the cell lysate to achieve the desired final concentration. A starting point is a 10- to 50-fold molar excess of the reagent over the estimated total arginine content, or empirically determined concentrations ranging from 1 to 10 mM.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1 to 3 hours with gentle agitation.[4]
-
Quenching the Reaction: Stop the labeling reaction by adding a quenching reagent that reacts with the excess diketone. A common quenching agent is a primary amine-containing buffer like Tris-HCl at a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
-
Removal of Excess Reagent: Remove unreacted this compound and quenching buffer components by dialysis or using desalting columns.
Protocol 3: Enrichment of Biotinylated Proteins
-
Bead Preparation: Wash streptavidin-agarose resin or magnetic beads with an appropriate wash buffer (e.g., PBS with 0.1% Tween-20).
-
Binding: Add the washed streptavidin beads to the labeled and quenched cell lysate. Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.
-
Washing: Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least three to five washes.
-
Elution: Elute the bound biotinylated proteins from the streptavidin beads. The choice of elution method depends on the downstream application.
-
Denaturing Elution: For applications like SDS-PAGE and mass spectrometry, boil the beads in SDS-PAGE sample buffer containing a high concentration of free biotin (e.g., 2-10 mM) for 5-10 minutes.
-
Harsh Denaturing Elution: For complete elution, use a buffer containing 8 M guanidine HCl at pH 1.5. Note that this will denature the proteins.
-
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reagent Concentration | 1 - 10 mM | Optimal concentration should be determined empirically. |
| pH | 7.0 - 9.0 | The reaction is most efficient in a neutral to slightly basic buffer.[2] |
| Temperature | 25 - 37°C | Higher temperatures can increase the reaction rate.[4] |
| Incubation Time | 1 - 3 hours | Longer incubation times may increase labeling but also potential for non-specific interactions.[4] |
| Quenching Reagent | 50 - 100 mM Tris-HCl | Effectively stops the labeling reaction. |
Visualizations
Caption: Experimental workflow for protein labeling.
References
Application Notes and Protocols for Cell Surface Protein Biotinylation
A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface proteins are integral to a myriad of cellular processes, including signal transduction, cell adhesion, and transport.[1][2][3] Their accessibility on the outer leaflet of the plasma membrane makes them prime targets for therapeutic intervention and diagnostic development.[1][2] Biotinylation is a powerful and widely used biochemical technique to selectively label and isolate these surface proteins.[4][5] This method utilizes biotinylation reagents that are membrane-impermeable, ensuring that only proteins with extracellular domains are tagged.[6] The high-affinity interaction between biotin (B1667282) and avidin (B1170675) (or its derivatives like streptavidin and NeutrAvidin) is then exploited to capture and enrich the biotinylated proteins for downstream analysis.[5][7][8]
This guide provides a comprehensive, step-by-step protocol for the biotinylation of cell surface proteins, tailored for researchers, scientists, and professionals in drug development. It covers essential procedures from cell preparation to the isolation of biotinylated proteins, along with troubleshooting tips and considerations for quantitative analysis.
Core Principles
The fundamental principle of cell surface protein biotinylation lies in the covalent attachment of a biotin molecule to primary amines (e.g., the side chain of lysine (B10760008) residues) on extracellular domains of membrane proteins.[6] To ensure the specific labeling of surface proteins, membrane-impermeant biotinylation reagents, such as Sulfo-NHS-Biotin derivatives, are used. The addition of a sulfo-group to the N-hydroxysuccinimide (NHS) ester increases its hydrophilicity, preventing it from crossing the plasma membrane.[6]
Following the labeling step, the reaction is quenched to neutralize any unreacted biotinylation reagent. The cells are then lysed, and the biotinylated proteins are captured from the total cell lysate using avidin or streptavidin-conjugated beads. Finally, the isolated proteins can be eluted from the beads and analyzed by various techniques, including Western blotting, mass spectrometry, or ELISA.[5][9]
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below. Specific concentrations and formulations may need to be optimized based on the cell type and experimental goals.
| Reagent/Material | Specifications | Vendor Example | Catalog Number Example |
| Biotinylation Reagent | Sulfo-NHS-SS-Biotin or Sulfo-NHS-LC-Biotin | Thermo Fisher Scientific | 21331 or 21335 |
| Cells | Adherent or suspension cells of interest | ATCC | Varies |
| Phosphate-Buffered Saline (PBS) | pH 7.4 and pH 8.0, ice-cold | Varies | Varies |
| Quenching Buffer | 100 mM Glycine (B1666218) in PBS, ice-cold | Varies | Varies |
| Lysis Buffer | RIPA buffer or other suitable detergent-based buffer with protease inhibitors | Thermo Fisher Scientific | 89900 |
| Avidin/Streptavidin Beads | NeutrAvidin Agarose or Streptavidin Magnetic Beads | Thermo Fisher Scientific | 29200 |
| Elution Buffer | SDS-PAGE sample buffer with DTT (for cleavable biotin) or competitive elution buffer | Varies | Varies |
| Cell Scrapers | For adherent cells | Varies | Varies |
| Microcentrifuge Tubes | 1.5 mL | Varies | Varies |
| Rotating Platform/Rocker | For incubation steps | Varies | Varies |
Step-by-Step Methodology
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Cell Preparation:
-
For Adherent Cells:
-
Culture cells to 80-90% confluency in the appropriate culture vessel (e.g., 10 cm dish).
-
On the day of the experiment, place the culture dish on ice and wash the cells twice with ice-cold PBS (pH 7.4) to remove any residual culture medium containing primary amines.[4]
-
-
For Suspension Cells:
-
Harvest cells by centrifugation at a low speed (e.g., 300 x g for 3 minutes) at 4°C.[10]
-
Discard the supernatant and gently resuspend the cell pellet in ice-cold PBS (pH 7.4).
-
Repeat the wash step twice to ensure complete removal of media components.
-
2. Biotinylation Reaction:
-
Prepare the biotinylation reagent solution immediately before use. Dissolve the Sulfo-NHS-SS-Biotin or Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) to the desired final concentration (typically 0.25-1.0 mg/mL).[4][11]
-
For adherent cells, add the biotinylation solution to the culture dish, ensuring the cell monolayer is completely covered.
-
For suspension cells, resuspend the cell pellet in the biotinylation solution at a concentration of approximately 1 x 10^7 cells/mL.[4]
-
Incubate the cells with the biotinylation reagent for 30 minutes at 4°C on a rocking platform or with gentle agitation.[4][6][11] This low temperature minimizes membrane trafficking and internalization of labeled proteins.
3. Quenching the Reaction:
-
To stop the biotinylation reaction, add ice-cold Quenching Buffer (100 mM Glycine in PBS) to the cells.[4][11]
-
Incubate for 5-10 minutes at 4°C with gentle agitation.[6][12] The primary amines in the glycine will react with and neutralize any excess biotinylation reagent.
-
Wash the cells three times with ice-cold PBS to remove the quenching buffer and any unbound biotin.
4. Cell Lysis:
-
Add ice-cold Lysis Buffer containing protease inhibitors to the cell pellet or culture dish.
-
For adherent cells, use a cell scraper to detach the cells.
-
Incubate the cell lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[10]
-
Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[4][11]
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.
5. Capture of Biotinylated Proteins:
-
Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
-
Equilibrate the NeutrAvidin or Streptavidin beads by washing them three times with Lysis Buffer.
-
Add an appropriate amount of the clarified lysate (e.g., 1-5 mg of total protein) to the equilibrated beads.
-
Incubate the lysate with the beads for 2 hours to overnight at 4°C on a rotator.[13]
-
After incubation, pellet the beads by centrifugation and collect the supernatant. This fraction contains the unlabeled, intracellular proteins.
-
Wash the beads extensively (at least three times) with Lysis Buffer to remove non-specifically bound proteins.
6. Elution of Biotinylated Proteins:
-
For Cleavable Biotin (Sulfo-NHS-SS-Biotin):
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer containing a reducing agent like DTT (50-100 mM) or β-mercaptoethanol.
-
Incubate at 95-100°C for 5-10 minutes to cleave the disulfide bond in the biotin linker and release the proteins.
-
-
For Non-Cleavable Biotin (Sulfo-NHS-LC-Biotin):
-
Elute the proteins by boiling the beads in SDS-PAGE sample buffer. Note that the biotin will remain attached to the proteins.
-
Alternatively, competitive elution can be performed using a high concentration of free biotin.
-
7. Downstream Analysis:
-
The eluted proteins are now ready for analysis by Western blotting, mass spectrometry, or other proteomic techniques.
Data Presentation
The efficiency of cell surface protein biotinylation can be influenced by several factors. The following table summarizes key quantitative parameters to consider for optimization.
| Parameter | Typical Range | Considerations |
| Cell Number | 1 x 10^6 - 1 x 10^8 cells | Dependent on the abundance of the target protein and the downstream application. |
| Biotin Reagent Concentration | 0.25 - 2.5 mg/mL[4][11][12] | Higher concentrations can increase labeling efficiency but may also lead to non-specific labeling if membrane integrity is compromised. |
| Incubation Time | 30 minutes[4][6][11][13] | Longer incubation times are generally not recommended as they can lead to internalization of the biotin label. |
| Incubation Temperature | 4°C[4][6][11] | Essential to minimize endocytosis and other metabolic processes. |
| Total Protein for Pulldown | 1 - 5 mg | The amount should be optimized to ensure sufficient recovery of low-abundance proteins without saturating the beads. |
| Bead Volume | 20 - 50 µL of slurry | The binding capacity of the beads should be considered in relation to the amount of biotinylated protein. |
Visualizing the Workflow and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a representative signaling pathway that can be studied using this technique.
Caption: Experimental workflow for cell surface protein biotinylation.
Caption: A generic signaling pathway initiated by a biotinylated surface receptor.
References
- 1. An optimized isolation of biotinylated cell surface proteins reveals novel players in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Surface Protein Biotinylation for SDS-PAGE Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Guidelines for plasma membrane protein detection by surface biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternative Biotinylation Protocol for the Phospho-Immunoreceptor Array: R&D Systems [rndsystems.com]
- 5. Cell surface protein biotinylation for SDS-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface protein biotinylation [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 12. Cell surface biotinylation [protocols.io]
- 13. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Biotinylation Efficiency with Diketone-PEG12-Biotin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The exceptionally high affinity of the biotin-avidin (or streptavidin) interaction, one of the strongest known non-covalent bonds in nature, enables a wide array of applications, including protein purification, immunoassays, and targeted drug delivery.[1][2] Diketone-PEG12-Biotin is a versatile biotinylation reagent featuring a diketone functional group for covalent linkage to lysine (B10760008) residues on proteins, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal biotin moiety for subsequent detection or capture.[3][4] This reagent is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][6]
Accurate quantification of biotin incorporation is critical for ensuring experimental reproducibility and optimizing downstream applications.[7] This document provides detailed protocols for protein biotinylation using a general approach applicable to amine-reactive reagents like this compound and for quantifying the efficiency of this process using the widely adopted 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay.
Principle of Quantification: The HABA Assay
The HABA assay is a simple and rapid colorimetric method for estimating the degree of biotinylation.[1] The assay is based on the displacement of the HABA dye from the biotin-binding sites of avidin (B1170675).[8][9][10] When HABA is bound to avidin, it forms a complex that exhibits a characteristic absorbance at 500 nm.[1][9] Due to biotin's significantly higher affinity for avidin (Kd ≈ 10⁻¹⁵ M) compared to HABA's affinity (Kd ≈ 10⁻⁶ M), the addition of a biotinylated sample will displace the HABA dye.[8][9] This displacement leads to a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample.[11]
Experimental Protocols
Protocol 1: Protein Biotinylation with this compound
This protocol provides a general procedure for labeling proteins with an amine-reactive biotinylation reagent. The optimal conditions, particularly the molar excess of the biotin reagent, may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Desalting columns or dialysis tubing for buffer exchange
-
Reaction tubes
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.0. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and must be removed.[12] If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in an anhydrous solvent like DMSO or DMF. The NHS-ester group, a common amine-reactive group, is moisture-sensitive.[12]
-
Biotinylation Reaction: a. Calculate the desired molar excess of this compound to protein. A starting point is often a 20-fold molar excess. b. Add the calculated volume of the this compound stock solution to the protein solution. c. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Removal of Excess Biotin: It is crucial to remove any unreacted biotinylation reagent to prevent interference in the quantification assay.[1] This can be achieved using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Quantification of Biotinylation using the HABA Assay
This protocol is adapted from standard HABA assay procedures.[1][8][9]
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin solution (can be prepared or obtained as part of a kit)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure:
-
Prepare HABA/Avidin Solution: If not using a pre-made solution, dissolve HABA and avidin in an appropriate buffer (e.g., phosphate (B84403) buffer) to their working concentrations.
-
Measure Baseline Absorbance: a. Pipette the HABA/Avidin solution into a cuvette or microplate well. b. Measure the absorbance at 500 nm (A₅₀₀). This is the initial reading.
-
Add Biotinylated Sample: a. Add a known volume of the biotinylated protein sample to the HABA/Avidin solution. b. Mix well and incubate for 5 minutes at room temperature to allow for the displacement reaction to reach equilibrium.
-
Measure Final Absorbance: a. Measure the absorbance of the solution at 500 nm again. This is the final reading.
-
Calculate Biotin Concentration: The change in absorbance (ΔA₅₀₀) is used to calculate the concentration of biotin in the sample.
Data Presentation and Analysis
The degree of biotinylation is typically expressed as the molar ratio of biotin to protein.
Table 1: Example Calculation of Biotin-to-Protein Molar Ratio
| Parameter | Value | Unit | Description |
| Protein Concentration | |||
| Protein Molecular Weight | 150,000 | g/mol | Example: IgG |
| Protein Concentration | 1.0 | mg/mL | Measured by A₂₈₀ or BCA assay |
| Molar Protein Concentration | 6.67 | µM | (Protein Conc. / MW) x 10⁶ |
| HABA Assay Readings | |||
| A₅₀₀ of HABA/Avidin | 0.950 | AU | Initial absorbance |
| A₅₀₀ after adding sample | 0.650 | AU | Final absorbance |
| ΔA₅₀₀ | 0.300 | AU | A₅₀₀ (initial) - A₅₀₀ (final) |
| Biotin Calculation | |||
| Molar Extinction Coefficient (ε) of HABA/Avidin complex at 500 nm | 34,000 | M⁻¹cm⁻¹ | |
| Biotin Concentration | 44.1 | µM | (ΔA₅₀₀ / ε) x dilution factor x 10⁶ |
| Degree of Biotinylation | |||
| Biotin:Protein Molar Ratio | 6.6 | (Biotin Conc. / Molar Protein Conc.) |
Table 2: Comparison of Biotin Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| HABA Assay | Colorimetric; displacement of HABA from avidin by biotin.[1][8][9] | Simple, rapid, inexpensive, uses standard spectrophotometer. | Lower sensitivity, requires larger sample amounts.[7] |
| Fluorescence-Based Assays | Displacement of a quencher-labeled ligand from fluorescently-labeled avidin.[13][14][15] | High sensitivity, requires smaller sample amounts. | Requires a fluorometer or fluorescence plate reader. |
| ELISA | Immobilization of biotinylated protein and detection with streptavidin-HRP.[7] | High sensitivity and specificity. | More complex, time-consuming, requires specific reagents. |
| Western Blot | Separation by SDS-PAGE, transfer to a membrane, and detection with streptavidin-HRP.[16] | Provides information on which proteins in a mixture are biotinylated. | Semi-quantitative, more complex workflow. |
| Mass Spectrometry | Analysis of biotinylated peptides after enzymatic digestion.[16] | Provides precise location and number of biotin modifications. | Requires specialized equipment and expertise. |
Visualizations
Caption: Biotinylation Reaction with this compound
Caption: Workflow for Biotinylation and Quantification
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Diketone-PEG-Biotin | AxisPharm [axispharm.com]
- 6. targetmol.cn [targetmol.cn]
- 7. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 8. anaspec.com [anaspec.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SensoLyte® HABA Biotin Quantitation Kit Colorimetric - 1 kit | Enzyme Assay Kits | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. labmartgh.com [labmartgh.com]
- 14. Thermo Scientific Pierce Fluorescence Biotin Quantitation Kit 1 kit | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Molar Excess of Diketone-PEG12-Biotin for Protein Conjugation
Welcome to the technical support center for optimizing protein conjugation with Diketone-PEG12-Biotin. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve optimal biotinylation of their target proteins.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar excess of this compound for protein conjugation?
A1: For initial experiments, a good starting point is to test a range of molar excess ratios, such as 10:1, 20:1, and 40:1 (this compound : Protein).[1] The optimal ratio is highly dependent on the protein's concentration, the number of available reactive residues (arginine), and their accessibility. For dilute protein solutions (e.g., <2 mg/mL), a higher molar excess may be required to achieve a sufficient degree of labeling compared to more concentrated protein solutions.[1][2]
Q2: Which amino acid does this compound react with on the protein?
A2: The diketone functional group, specifically a 1,3-diketone, is known to selectively react with the guanidinium (B1211019) group of arginine residues under specific pH conditions to form a stable pyrimidine (B1678525) ring.[3] This reaction is chemoselective for arginine, especially at a slightly alkaline pH (e.g., pH 9-10), where the nucleophilicity of the guanidinium group is increased.[4][5]
Q3: My protein precipitated after adding the this compound reagent. What could be the cause and how can I prevent it?
A3: Protein precipitation during conjugation can be caused by several factors:
-
Over-labeling: Excessive modification of the protein surface can alter its solubility and lead to aggregation.[6][7] To solve this, reduce the molar excess of the biotinylation reagent in subsequent experiments.
-
Solvent Shock: The reagent is likely dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solvent to the aqueous protein solution can cause precipitation. Ensure the volume of the organic solvent is minimal, typically less than 10% of the total reaction volume.
-
Buffer Conditions: The pH and ionic strength of the reaction buffer can affect protein stability. Ensure your protein is stable at the recommended reaction pH. Adding stabilizing agents like glycerol (B35011) (5%) may also help prevent precipitation.[8][9]
Q4: How can I determine the degree of biotinylation (DOL)?
A4: The degree of labeling (DOL), or the number of biotin (B1667282) molecules per protein, can be determined using several methods. A common and straightforward method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[10][11][12][13] This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[10][11][12][13] The change in absorbance is proportional to the amount of biotin in the sample.[12] It is important to remove all non-reacted biotin before performing the assay using methods like dialysis or gel filtration.[10]
Q5: What are the optimal reaction conditions (pH, temperature, time)?
A5:
-
pH: The reaction of diketones with arginine is most efficient at a slightly alkaline pH, typically between 9.0 and 10.0, to increase the nucleophilicity of the arginine guanidinium group.[4][5]
-
Temperature: The reaction can generally be performed at room temperature (20-25°C) or at 37°C.[3]
-
Time: A typical reaction time is between 2 to 18 hours.[1][3] It is recommended to optimize the incubation time for your specific protein.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low Conjugation Efficiency | Suboptimal Molar Excess: The molar ratio of biotin reagent to protein is too low. | Increase the molar excess of this compound in increments (e.g., from 20:1 to 40:1 or higher).[1] |
| Incorrect Reaction pH: The pH of the buffer is not optimal for the reaction with arginine. | Increase the pH of the reaction buffer to 9.0-10.0 using a suitable buffer like sodium carbonate-bicarbonate.[3][4] | |
| Presence of Competing Amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for the reagent. | Exchange the protein into an amine-free buffer such as PBS (phosphate-buffered saline) or HEPES before starting the conjugation.[14] | |
| Inaccessible Arginine Residues: The arginine residues on the protein surface may be sterically hindered. | Consider gentle denaturation of the protein if its activity is not critical, or switch to a different labeling chemistry targeting other amino acids. | |
| Protein Precipitation during Reaction | Over-labeling: Too many biotin molecules are attached, reducing protein solubility. | Decrease the molar excess of the biotin reagent.[6][7] |
| High Concentration of Organic Solvent: The reagent is dissolved in an organic solvent (e.g., DMSO, DMF) which can denature the protein. | Keep the volume of the organic solvent to a minimum (<10% of the total reaction volume). | |
| Protein Instability: The protein is not stable under the reaction conditions (pH, temperature). | Add a stabilizing agent like 5% glycerol.[8] Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| Inconsistent Results | Hydrolysis of Reagent: The diketone reagent can be susceptible to hydrolysis. | Prepare the stock solution of the biotin reagent fresh before each use.[15] |
| Inaccurate Protein Concentration: The initial protein concentration measurement is incorrect, leading to wrong molar excess calculations. | Accurately determine the protein concentration using a reliable method like a BCA assay or by measuring absorbance at 280 nm. | |
| Inefficient Removal of Excess Biotin: Free biotin interferes with downstream applications and DOL determination. | Use a desalting column (e.g., G-25) or dialysis to efficiently remove non-reacted biotin.[10][16] |
Quantitative Data Summary
Optimizing the molar excess of the biotinylation reagent is crucial for achieving the desired degree of labeling (DOL) without compromising protein function. The following table provides a summary of expected outcomes based on varying molar excess ratios for a typical IgG antibody (150 kDa) at a concentration of 1 mg/mL.
| Molar Excess (Biotin:Protein) | Expected Degree of Labeling (DOL) | Observations |
| 5:1 | 1 - 3 | Low labeling, suitable for applications where minimal modification is critical. |
| 10:1 | 3 - 5 | Moderate labeling, often a good starting point for many applications. |
| 20:1 | 5 - 8 | Higher labeling, increased signal in detection assays but higher risk of affecting protein activity.[1] |
| 40:1 | > 8 | High labeling, may lead to protein aggregation and loss of function.[1] |
| 80:1 | > 12 | Very high labeling, significant risk of protein precipitation and compromised biological activity. |
Note: These values are illustrative and the optimal ratio for your specific protein should be determined experimentally.
Experimental Protocols
Protocol 1: Optimization of Molar Excess for Protein Biotinylation
This protocol outlines a method for testing different molar excess ratios to find the optimal condition for your protein.
-
Protein Preparation:
-
Prepare your protein solution at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). If the reaction is to be performed at a higher pH, exchange the buffer to a carbonate-bicarbonate buffer (100 mM, pH 9.0).
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
Set up parallel reactions in separate microcentrifuge tubes. For a 100 µL reaction volume with 1 mg/mL protein (e.g., IgG, 150 kDa), you will have approximately 0.67 nmol of protein.
-
Add the calculated volume of the 10 mM biotin reagent stock solution to each tube to achieve the desired molar excess (e.g., 10:1, 20:1, 40:1).
-
-
Incubation:
-
Incubate the reactions at room temperature for 2 hours with gentle mixing.
-
-
Purification:
-
Remove the excess, non-reacted biotin reagent using a desalting column (e.g., G-25 spin column) equilibrated with your desired storage buffer.[16]
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate.
-
Determine the Degree of Labeling (DOL) for each reaction using the HABA assay (see Protocol 2).
-
Analyze the integrity of the conjugated protein by SDS-PAGE.
-
Assess the biological activity of the biotinylated protein using a relevant functional assay.
-
Protocol 2: Determination of Degree of Labeling (DOL) using the HABA Assay
This protocol is for determining the number of biotin molecules conjugated per protein molecule.
-
Prepare HABA/Avidin Solution:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
-
Measure Baseline Absorbance:
-
Add 900 µL of the HABA/Avidin solution to a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[10]
-
-
Measure Sample Absorbance:
-
Calculation:
-
Calculate the moles of biotin per mole of protein using the following formula: DOL = (ΔA₅₀₀ * V_total) / (ε_HABA * b * [Protein] * V_protein) Where:
-
ΔA₅₀₀ = (A₅₀₀ HABA/Avidin) - (A₅₀₀ HABA/Avidin/Biotin Sample)
-
V_total = Total volume in the cuvette (1 mL)
-
ε_HABA = Molar extinction coefficient of the HABA/Avidin complex at 500 nm (34,000 M⁻¹cm⁻¹)[10][11][12]
-
b = Path length of the cuvette (typically 1 cm)[11]
-
[Protein] = Molar concentration of the protein sample
-
V_protein = Volume of the protein sample added (0.1 mL)
-
-
Visualizations
Caption: Workflow for optimizing the molar excess of this compound for protein conjugation.
Caption: Reaction of this compound with a protein's arginine residue.
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. interchim.fr [interchim.fr]
- 3. 1,3‐Diketone‐Modified Nucleotides and DNA for Cross‐Linking with Arginine‐Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. HABA Calculator | BroadPharm [broadpharm.com]
- 12. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
- 13. HABA Calculator | Thermo Fisher Scientific - TR [thermofisher.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
common mistakes to avoid in biotinylation reactions
Welcome to the technical support center for biotinylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their biotinylation experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your biotinylation reactions.
Issue 1: Low or No Biotin (B1667282) Labeling Detected
Q: I am not detecting any signal from my biotinylated molecule. What could be the problem?
A: Low or no biotinylation can stem from several factors, from reagent quality to reaction conditions. Here are the common culprits and how to address them:
-
Inactive Biotinylation Reagent:
-
Cause: N-hydroxysuccinimide (NHS) esters, commonly used in biotinylation reagents, are moisture-sensitive and can hydrolyze over time, rendering them inactive.[1][2]
-
Solution: Store biotinylation reagents at -20°C with a desiccant.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and avoid storing aqueous solutions of the reagent.[1]
-
-
Incompatible Buffer System:
-
Cause: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with NHS esters, significantly reducing labeling efficiency.[1][3]
-
Solution: Use amine-free buffers like Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate/carbonate buffers.[1] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the biotinylation reaction.[4]
-
-
Incorrect pH:
-
Cause: The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[1] The reaction rate slows down at lower pH, while at higher pH, the hydrolysis of the NHS ester increases, reducing efficiency.[1]
-
Solution: Ensure your reaction buffer is within the optimal pH range.
-
-
Insufficient Protein Concentration:
Troubleshooting Workflow: Low Biotinylation Efficiency
Caption: Troubleshooting flowchart for low biotinylation efficiency.
Issue 2: Protein Precipitation During or After Biotinylation
Q: My protein is precipitating after I added the biotinylation reagent. Why is this happening and what can I do?
A: Protein precipitation is a common issue often caused by over-biotinylation.
-
Cause: Excessive labeling of surface lysines with hydrophobic biotin molecules can alter the protein's isoelectric point and increase its hydrophobicity, leading to aggregation and precipitation.[6][7]
-
Solution:
-
Reduce the Molar Ratio: Decrease the molar excess of the biotinylation reagent to the protein. It is often necessary to perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation.[6]
-
Use PEGylated Biotin Reagents: Biotin reagents with integrated polyethylene (B3416737) glycol (PEG) spacer arms can increase the solubility of the biotinylated protein and help prevent aggregation.[8]
-
pH Adjustment: After the reaction, adjusting the pH of the solution might help to resolubilize the protein.[2]
-
Issue 3: High Background or Non-Specific Binding in Downstream Applications
Q: I'm observing high background signal in my ELISA/Western Blot after using my biotinylated antibody. How can I reduce this?
A: High background is often due to either aggregates of biotinylated protein or the presence of excess, unconjugated biotin.
-
Cause:
-
Aggregates: Over-biotinylated proteins can form aggregates that bind non-specifically to surfaces.[6]
-
Excess Free Biotin: If not adequately removed, free biotin can bind to streptavidin-conjugates, leading to a high background signal.[9][10] In affinity purification, excess free biotin will compete with the biotinylated molecule for binding to streptavidin beads.[9]
-
-
Solution:
-
Optimize Biotinylation Ratio: As with precipitation, reducing the biotin-to-protein ratio can prevent the formation of aggregates.
-
Thorough Removal of Excess Biotin: Ensure all unbound biotin is removed after the reaction. Methods include:
-
Pre-clear Lysates: When performing pull-downs from cell lysates, it can be beneficial to pre-clear the lysate with beads that do not have streptavidin to reduce non-specific binding of other proteins to the beads themselves.[13]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right biotinylation reagent?
A1: The choice of reagent depends on several factors:[14]
-
Target Functional Group: The most common targets are primary amines (-NH2) on lysine (B10760008) residues.[3] However, reagents are also available to target sulfhydryls (-SH) on cysteines, carboxyls (-COOH) on aspartic and glutamic acid, and carbohydrates on glycoproteins.[14][15]
-
Solubility: For labeling cell surface proteins, a water-soluble, membrane-impermeable reagent (e.g., Sulfo-NHS esters) is necessary to prevent labeling of intracellular proteins.[8][15]
-
Spacer Arm Length: A longer spacer arm can reduce steric hindrance and improve the availability of the biotin for binding to avidin (B1170675) or streptavidin.[14][16]
-
Cleavability: Some reagents contain a cleavable linker (e.g., a disulfide bond), which allows for the release of the captured molecule from the avidin/streptavidin support under mild conditions.[14][16]
Logic Diagram: Choosing a Biotinylation Reagent
Caption: Decision tree for selecting the appropriate biotinylation reagent.
Q2: How do I determine if my biotinylation reaction was successful and to what extent?
A2: Quantifying the degree of biotinylation, or the molar substitution ratio (MSR), is crucial for ensuring reproducibility.[17] The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[11][14]
-
HABA Assay Principle: HABA binds to avidin, producing a color that can be measured at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance. This change in absorbance is proportional to the amount of biotin in the sample.[18]
-
Other Methods: More sensitive fluorescent-based assays are also available, which work on a similar displacement principle.[14][18] Some commercially available biotinylation reagents include a UV-traceable chromophore, allowing for the direct calculation of biotin incorporation by measuring absorbance at two wavelengths (e.g., 280 nm for protein and 354 nm for the biotin tag).[17]
Q3: What is the recommended molar coupling ratio (MCR) of biotin reagent to protein?
A3: The optimal MCR varies depending on the protein and the number of available target functional groups.
-
Starting Point: A common starting point for antibodies is a 10-20 fold molar excess of biotin reagent over the protein.
-
Optimization: It is highly recommended to perform a titration with different MCRs (e.g., 5:1, 10:1, 20:1, 40:1) to determine the ideal ratio that yields sufficient labeling without causing protein precipitation or loss of function.[4] For some applications, a low degree of labeling (3-6 biotin molecules per protein) is desirable.[11]
Data & Protocols
Table 1: Recommended Reaction Conditions for Common Biotinylation Chemistries
| Target Functional Group | Biotin Reagent Chemistry | Optimal pH Range | Incompatible Buffer Components |
| Primary Amines | NHS-ester | 7.2 - 8.5 | Primary amines (Tris, Glycine)[1][3] |
| Sulfhydryls | Maleimide | 6.5 - 7.5 | Reducing agents (DTT, β-ME)[14] |
| Carboxyls | Hydrazide (with EDC) | 4.5 - 5.5 | Primary amines, Carboxyls (Acetate)[14][15] |
| Carbohydrates | Hydrazide (after oxidation) | 4.0 - 6.0 | Primary amines (Tris)[14] |
Experimental Protocol: General Procedure for Protein Biotinylation using an NHS-Ester
This protocol provides a general workflow for labeling a protein with an amine-reactive biotin reagent.
Workflow Diagram: General Biotinylation Protocol
Caption: Standard experimental workflow for protein biotinylation.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Amine-reactive biotinylation reagent (e.g., NHS-LC-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein: Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.[4]
-
Calculate Reagent Amount: Determine the volume of biotin reagent stock solution needed to achieve the desired molar excess.
-
Prepare Biotin Reagent: Immediately before use, dissolve the biotinylation reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[1]
-
Reaction: Add the calculated amount of biotin reagent stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or 2 hours on ice. Incubation on ice can help control the reaction and maintain protein stability.
-
Quench the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS-ester reagent. Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove the excess, unreacted biotin and the quenching buffer by passing the sample through a desalting column or by dialyzing against PBS.[11]
-
Quantify and Store: Determine the final concentration of the biotinylated protein and, if desired, the degree of biotin incorporation using an assay like the HABA assay. Store the biotinylated protein at 4°C or -20°C for long-term storage.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. sartorius.com [sartorius.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is Biotinylation? | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. clpmag.com [clpmag.com]
- 11. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]
- 12. Small Molecule and Biotin Removal | Thermo Fisher Scientific - AR [thermofisher.com]
- 13. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 14. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Biotinylation - Wikipedia [en.wikipedia.org]
- 16. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. punchout.mesoscale.com [punchout.mesoscale.com]
Technical Support Center: Post-Labeling Purification of Diketone-PEG12-Biotin
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of excess Diketone-PEG12-Biotin following protein or other biomolecule labeling reactions. Below, you will find troubleshooting guides in a question-and-answer format and detailed experimental protocols to ensure the purity of your biotinylated samples for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my labeling reaction?
Excess, unreacted this compound can lead to several issues in downstream applications. It can compete with your biotinylated molecule for binding sites on streptavidin or avidin-conjugated surfaces, leading to high background signals and reduced assay sensitivity.[1][2] For purification applications, free biotin (B1667282) will saturate the affinity resin, preventing the capture of your target molecule.[1][3] Therefore, its removal is a critical step for obtaining reliable and accurate results.
Q2: What are the common methods for removing excess this compound?
The most common and effective methods for removing small molecules like this compound from larger, labeled biomolecules are based on size differences. These include:
-
Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their size.[4][5] It is available in gravity column or spin column formats.[1]
-
Dialysis: This method involves the use of a semi-permeable membrane that allows small molecules to pass through while retaining larger molecules.[1][6]
-
Affinity Purification: This method uses streptavidin- or avidin-coated beads to specifically capture the biotinylated molecules, allowing the excess, unreacted biotin to be washed away.[3][7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Biotinylated Molecule | Precipitation during labeling: Over-biotinylation can alter the solubility of your molecule. | Optimize the molar ratio of this compound to your target molecule.[9] |
| Non-specific binding to purification media: Your molecule may be sticking to the dialysis membrane or chromatography resin. | For dialysis, try a different membrane material with lower binding properties. For SEC, ensure the column material is suitable for your sample.[1] | |
| Sample loss during handling: Multiple transfer steps can lead to cumulative sample loss, especially with small volumes. | Minimize the number of tube transfers. Use devices designed for small-scale purification, such as microdialysis units or spin columns for small sample volumes.[1] | |
| Inefficient Removal of Free this compound | Inadequate purification parameters: Dialysis time may be too short, or the number of buffer changes insufficient. The molecular weight cutoff (MWCO) of the SEC resin may be too high. | Dialysis: Increase the dialysis duration and the number of buffer changes. It is often recommended to perform multiple changes over 24-48 hours.[1] Size-Exclusion Chromatography: Ensure the MWCO of the resin is appropriate to separate your labeled molecule from the smaller this compound. A 7 kDa MWCO is often effective for proteins.[1] |
| High Background in Downstream Assays | Residual free biotin: Incomplete removal of the unreacted this compound. | Repeat the purification step or combine two different methods (e.g., a spin column followed by dialysis). |
| Over-biotinylation: An excessive number of biotin molecules on your target can lead to aggregation and non-specific binding. | Reduce the molar excess of this compound used in the labeling reaction.[9] |
Experimental Protocols
Protocol 1: Removal of Excess this compound using Size-Exclusion Spin Columns
This method is ideal for rapid cleanup of small sample volumes (typically 20-700 µL).[1]
Materials:
-
Spin column with an appropriate MWCO (e.g., 7 kDa for proteins)
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Prepare the spin column by removing the storage buffer. This is typically done by breaking off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).[1]
-
Discard the flow-through and place the column in a new collection tube.[1]
-
Slowly apply the biotinylation reaction mixture to the center of the resin bed.
-
Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).[1]
-
The purified sample containing the biotinylated molecule will be in the collection tube. The excess this compound is retained in the column resin.[1]
Caption: Workflow for removing excess biotin using a spin column.
Protocol 2: Removal of Excess this compound using Dialysis
This method is suitable for larger sample volumes and is very effective, though more time-consuming.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 7 kDa for proteins)
-
Dialysis buffer (e.g., PBS), chilled to 4°C
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.[1]
-
Load the biotinylation reaction mixture into the dialysis tubing/cassette and seal securely, ensuring there are no leaks.[1]
-
Place the sealed tubing/cassette into the beaker containing at least 100 times the sample volume of chilled dialysis buffer.[1]
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, and ideally overnight.[10]
-
Change the dialysis buffer at least two to three times to ensure complete removal of the free biotin.[1]
-
After the final dialysis period, carefully remove the sample from the tubing/cassette.
Caption: Dialysis workflow for the removal of excess biotin.
Protocol 3: Purification of Biotinylated Molecules using Streptavidin Affinity Chromatography
This protocol specifically isolates the biotinylated molecules from the reaction mixture.
Materials:
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS)
-
Elution Buffer (e.g., a buffer containing a high concentration of free biotin or a low pH buffer)[11][12]
-
Magnetic stand (for magnetic beads) or chromatography column (for agarose resin)
-
Tubes for incubation and collection
Procedure:
-
Wash the streptavidin beads/resin with Binding/Wash Buffer to remove any storage buffer.[1]
-
Add your biotinylation reaction mixture to the washed beads and incubate with gentle mixing for 30-60 minutes at room temperature to allow the biotinylated molecules to bind.[1]
-
Pellet the beads (using a magnetic stand or centrifugation) and discard the supernatant, which contains the unbound material and excess this compound.[1]
-
Wash the beads three times with Binding/Wash Buffer to remove any remaining contaminants.[1]
-
To elute the captured biotinylated molecule, resuspend the beads in Elution Buffer and incubate for 5-10 minutes.[1]
-
Pellet the beads and collect the supernatant, which now contains your purified biotinylated molecule.
Caption: Streptavidin affinity purification workflow.
Quantifying Biotin Incorporation
After purification, it is often useful to determine the degree of biotinylation. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for this purpose.[13][14] The assay is based on the displacement of HABA from the avidin-HABA complex by the biotin in your sample, which results in a decrease in absorbance at 500 nm.[13][15] Kits for performing the HABA assay are commercially available.[16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. goldbio.com [goldbio.com]
- 4. itwreagents.com [itwreagents.com]
- 5. goldbio.com [goldbio.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Biotin Affinity Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. punchout.mesoscale.com [punchout.mesoscale.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. anaspec.com [anaspec.com]
Technical Support Center: Optimizing Biotinylation Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of incubation time and temperature for biotinylation experiments. It is designed for researchers, scientists, and drug development professionals to help ensure successful and reproducible biotinylation outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the biotinylation process, with a focus on incubation parameters.
Q1: What are the typical starting points for incubation time and temperature for NHS-ester-based biotinylation?
A common starting point for biotinylation using NHS esters is a 30-60 minute incubation at room temperature (RT, approximately 20-25°C) or 2 hours at 4°C.[1][2][3] For reactions that are sensitive to temperature, a longer incubation time of up to 2 hours at 4°C can be a gentle alternative.[2][3] Some protocols even suggest an overnight incubation at 4°C, which may be beneficial for particularly sensitive proteins.[4]
Q2: My biotinylation efficiency is low. Should I increase the incubation time or temperature?
Low biotinylation efficiency can be caused by several factors. Before adjusting time and temperature, consider the following:
-
Molar Ratio: An insufficient molar excess of the biotinylation reagent over the protein is a common cause of low labeling. You may need to empirically optimize this ratio, with a starting point often between a 10:1 to 20:1 ratio of label to protein.[3]
-
Buffer Composition: The presence of primary amines (e.g., Tris or glycine) in your buffer will compete with your protein for the biotinylation reagent, reducing efficiency. It is crucial to use an amine-free buffer like PBS.[1][5]
-
pH: The optimal pH for NHS ester reactions is between 7.2 and 8.5.[2] A suboptimal pH can significantly decrease reaction efficiency.
-
Reagent Quality: NHS esters are moisture-sensitive and can hydrolyze if not stored and handled properly. Always use fresh or properly stored reagents.[1][5]
If these factors have been addressed, you can then consider optimizing the incubation conditions. Increasing the incubation time (e.g., from 30 minutes to 2 hours at RT) or performing the reaction overnight at 4°C can improve yields.[2][6] Increasing the temperature can also increase the reaction rate, but this should be done with caution as it can also lead to protein degradation or aggregation.
Q3: I am observing protein precipitation after biotinylation. What is causing this and how can I prevent it?
Protein precipitation is often a sign of over-biotinylation, where excessive modification of surface lysines alters the protein's solubility.[7] To address this:
-
Reduce the Molar Ratio: Decrease the molar excess of the biotinylation reagent.
-
Lower the Temperature: Perform the incubation at a lower temperature, such as 4°C, which can be gentler on the protein.[2]
-
Shorten the Incubation Time: Reduce the duration of the biotinylation reaction.
Q4: Does temperature affect the stability of the biotin-streptavidin interaction after the biotinylation reaction?
Yes, the binding of biotin (B1667282) to streptavidin is temperature-dependent. Studies have shown that the interaction is entropically driven at lower temperatures (15-25°C) and becomes enthalpically driven at higher temperatures (30-40°C).[8][9] While the bond is extremely strong across a wide range of temperatures, significant temperature fluctuations could potentially influence the stability of the complex in sensitive applications.[7]
Q5: How does incubation time affect proximity-dependent biotinylation (e.g., TurboID)?
In proximity labeling techniques like TurboID, the extent of biotinylation is time-dependent. Longer incubation times with biotin generally lead to a greater abundance and detection of biotinylated proteins. For instance, one study demonstrated that increasing the biotin incubation time for TurboID in HEK293 cells resulted in a progressive increase in the detection of biotinylated proteins.[10]
Data Presentation: Recommended Incubation Conditions
The following table summarizes generally recommended incubation times and temperatures for common biotinylation methods. Note that these are starting points, and optimal conditions should be determined empirically for each specific protein and application.
| Biotinylation Chemistry | Target Functional Group | Recommended Incubation Time | Recommended Incubation Temperature | Key Considerations |
| NHS Esters | Primary Amines (-NH₂) | 30 - 60 minutes | Room Temperature (20-25°C) | Reaction is faster at RT, but 4°C can be used for sensitive proteins.[1][2][3] |
| 2 hours - overnight | 4°C | Longer incubation at a lower temperature can increase yield for sensitive proteins.[2][3] | ||
| Maleimides | Sulfhydryls (-SH) | 90 minutes | Room Temperature (20-25°C) | Reaction should be protected from light.[11] |
| Hydrazides | Aldehydes (from oxidized carbohydrates) | 2 hours | Room Temperature (20-25°C) | Requires prior oxidation of the glycoprotein. |
| Enzymatic (e.g., BirA) | Specific peptide tag (e.g., AviTag) | 2 hours - overnight | Room Temperature or 4°C | Highly specific biotinylation.[12] |
| Proximity Labeling (e.g., TurboID) | Proximal proteins | 10 minutes - 24 hours | 37°C (in cell culture) | Biotinylation is time- and biotin concentration-dependent.[10] |
Experimental Protocols
Below are detailed methodologies for key experiments related to optimizing biotinylation.
Protocol 1: Optimization of Incubation Time for NHS-Ester Biotinylation of a Purified Protein
This protocol outlines a method to determine the optimal incubation time for biotinylating a purified protein using an NHS-ester biotin reagent.
Materials:
-
Purified protein in amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.
-
NHS-Biotin reagent.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns or dialysis cassettes for buffer exchange.
-
Method for assessing biotinylation efficiency (e.g., HABA assay, Western blot with streptavidin-HRP).
Procedure:
-
Prepare Protein Sample: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare Biotin Reagent Stock: Immediately before use, dissolve the NHS-Biotin in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[3]
-
Set up Time-Course Reactions:
-
Prepare several identical aliquots of your protein solution.
-
Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to each protein aliquot.[3]
-
Incubate the reactions at room temperature for different durations (e.g., 15 min, 30 min, 60 min, 90 min, 120 min).
-
-
Quench the Reaction: At the end of each incubation period, add quenching buffer to a final concentration of 10-100 mM to stop the reaction. Incubate for an additional 15-30 minutes at room temperature.[2]
-
Remove Excess Biotin: Purify the biotinylated protein from excess, unreacted biotin and quenching buffer using a desalting column or dialysis.
-
Assess Biotinylation Efficiency: Determine the degree of biotinylation for each time point using your chosen method. This will allow you to identify the incubation time that provides the optimal level of labeling without causing protein precipitation.
Protocol 2: Temperature Optimization for Cell Surface Biotinylation
This protocol provides a framework for optimizing the incubation temperature for biotinylating proteins on the surface of living cells.
Materials:
-
Suspension or adherent cells.
-
Ice-cold, amine-free buffer (e.g., PBS, pH 8.0).
-
Sulfo-NHS-SS-Biotin (a membrane-impermeable biotinylation reagent).
-
Quenching buffer (e.g., 25-50 mM Tris in PBS).
-
Cell lysis buffer.
-
Method for protein analysis (e.g., NeutrAvidin pulldown followed by Western blot).
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the media.[6]
-
Set up Temperature Conditions:
-
Resuspend cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[6]
-
Divide the cell suspension into aliquots for each temperature condition to be tested (e.g., 4°C, room temperature).
-
-
Prepare Biotin Reagent: Immediately before use, prepare a solution of Sulfo-NHS-SS-Biotin in water or PBS.
-
Biotinylation Reaction:
-
Add the Sulfo-NHS-SS-Biotin solution to each cell aliquot.
-
Incubate the reactions for 30 minutes at the different temperatures (e.g., on ice for 4°C, on the benchtop for RT).[6]
-
-
Quench the Reaction: Wash the cells three times with an ice-cold quenching buffer to remove and inactivate any unreacted biotinylation reagent.[6]
-
Cell Lysis and Analysis: Lyse the cells and proceed with your downstream application, such as NeutrAvidin affinity purification of biotinylated proteins followed by Western blot analysis, to determine the temperature that yields the most efficient and specific cell surface labeling.
Visualizations
The following diagrams illustrate key concepts and workflows in biotinylation optimization.
References
- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. proteochem.com [proteochem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
- 9. aimspress.com [aimspress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins - Creative BioMart [creativebiomart.net]
Validation & Comparative
A Researcher's Guide to Validating Protein Biotinylation by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification and quantification of biotinylated proteins are critical for the success of numerous applications, from elucidating protein-protein interactions to developing targeted therapeutics. Mass spectrometry (MS) has emerged as a powerful and versatile tool for this purpose, offering high sensitivity and the ability to pinpoint specific biotinylation sites. This guide provides an objective comparison of leading MS-based methods for biotinylation validation, supported by experimental data and detailed protocols to aid in selecting the most appropriate strategy for your research needs.
The covalent attachment of biotin (B1667282) to a protein, or biotinylation, is a widely used technique in life sciences. Validating the success and specificity of this process is paramount. While traditional methods like Western blotting can confirm the presence of biotinylated proteins, they often lack the quantitative precision and site-specific information provided by mass spectrometry. This guide delves into the nuances of MS-based validation, comparing proximity-dependent labeling techniques with methods for the direct detection of biotinylated peptides.
Proximity-Dependent Biotinylation vs. Direct Detection: A Comparative Overview
Two primary strategies dominate the landscape of MS-based biotinylation analysis: proximity-dependent biotinylation and direct detection of biotinylated peptides. Proximity labeling methods, such as BioID, TurboID, and APEX2, utilize enzymes fused to a protein of interest to biotinylate nearby proteins in living cells. In contrast, direct detection methods, like DiDBiT and BioSITe, focus on the enrichment and identification of the biotinylated peptides themselves from a complex mixture.
| Feature | Proximity Labeling (e.g., TurboID, APEX2) | Direct Detection (e.g., DiDBiT, BioSITe) | Non-MS Alternative (Western Blot) |
| Primary Goal | Identify interacting or proximally located proteins. | Directly identify and quantify biotinylated proteins and modification sites. | Confirm the presence of biotinylated proteins. |
| Quantitative Capability | Relative quantification based on spectral counts or reporter ions. | More accurate relative and absolute quantification of biotinylation. | Semi-quantitative at best. |
| Site Specificity | Can provide information on the general region of interaction. | Precisely identifies the amino acid residue that is biotinylated. | No site-specific information. |
| Sensitivity | High, can detect transient or weak interactions. | High, with methods to significantly reduce background noise. | Lower sensitivity compared to MS methods. |
| False Positives | Can be prone to "bystander" proteins being labeled. | Reduced false positives by directly identifying the modification. | Can have issues with antibody specificity and cross-reactivity. |
| Typical Throughput | High, suitable for large-scale screening. | Moderate to high, depending on the workflow. | Low to moderate. |
| Key Advantage | In vivo labeling of protein interaction networks. | High confidence in identifying true biotinylated proteins and sites. | Simple and widely accessible. |
| Key Limitation | Indirect identification of biotinylated proteins. | Can be technically more demanding. | Lacks quantitative and site-specific information. |
In-Depth Look at Mass Spectrometry-Based Methods
Proximity-Dependent Biotinylation: TurboID and APEX2
TurboID and APEX2 are two of the most popular proximity labeling techniques. TurboID is an engineered biotin ligase with significantly faster kinetics than its predecessor, BioID, allowing for labeling in as little as 10 minutes.[1][2] APEX2 is an engineered ascorbate (B8700270) peroxidase that generates short-lived biotin-phenoxyl radicals to label proximal proteins with high temporal resolution (within 1 minute).[3]
A comparative study of miniTurbo (a variant of TurboID) and APEX2 for identifying interactors of the TDP-43 protein revealed that APEX2 identified a greater number of high-confidence interactors.[4] However, miniTurbo showed greater overlap with previously documented TDP-43 interactors, suggesting potential biases in the proteins identified by each method.[4] Another study comparing TurboID and APEX2 across different subcellular compartments found that while both methods enriched for compartment-specific proteomes, they yielded distinct protein profiles.[5] TurboID was found to be more suitable for broader proteomic studies, while APEX2 was better for targeting specific signaling pathways.[5]
Direct Detection of Biotinylated Peptides: DiDBiT and BioSITe
A significant challenge in traditional biotinylation proteomics is the overwhelming abundance of peptides from the streptavidin used for enrichment, which can mask the signal from the actual biotinylated peptides.[6][7] Direct detection methods circumvent this by digesting proteins into peptides before enrichment, leading to a significant increase in the identification of biotinylated peptides.
The "Direct Detection of Biotin-containing Tags" (DiDBiT) method has been shown to improve the direct detection of biotinylated proteins by approximately 200-fold compared to conventional strategies.[3][8] In a direct comparison, the DiDBiT strategy identified 3,777 biotinylated peptides, whereas conventional protein-level elution and on-bead digestion methods identified only 20 and 6, respectively.[3]
BioSITe (Biotinylation Site Identification Technology) is another powerful strategy that utilizes anti-biotin antibodies for the capture of biotinylated peptides.[9][10] This approach has been demonstrated to increase the number of identified biotinylation sites by more than 30-fold compared to streptavidin-based enrichment of proteins.[11] The use of anti-biotin antibodies allows for milder elution conditions, which can improve the recovery of biotinylated peptides.[11]
Experimental Workflows and Protocols
To provide a practical guide for researchers, detailed experimental workflows and protocols for key mass spectrometry-based biotinylation validation methods are outlined below.
Proximity Labeling using TurboID Workflow
Caption: Workflow for proximity labeling using TurboID.
Detailed Protocol for TurboID-based Proximity Labeling:
A detailed protocol for proximity labeling in mammalian cells using TurboID can be found in the publication by Branon et al., 2018 and a subsequent detailed protocol paper.[1][2] The general steps include:
-
Construct Generation: Clone the gene of interest in frame with the TurboID sequence in a suitable expression vector.
-
Cell Culture and Transfection: Transfect the TurboID-fusion construct into the desired cell line.
-
Biotin Labeling: Induce expression of the fusion protein and supplement the cell culture medium with biotin for a short duration (e.g., 10 minutes).
-
Cell Lysis: Harvest and lyse the cells in a buffer containing detergents and protease inhibitors.
-
Streptavidin Affinity Purification: Incubate the cell lysate with streptavidin-coated beads to capture biotinylated proteins.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the bead-bound proteins with a protease such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against a protein database to identify and quantify the enriched proteins.
Direct Detection of Biotinylated Peptides using DiDBiT Workflow
References
- 1. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 2. Proximity Labeling and Other Novel Mass Spectrometric Approaches for Spatiotemporal Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Protease‐resistant streptavidin for interaction proteomics | Molecular Systems Biology [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antibodies to biotin enable large-scale detection of biotinylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PEG Spacer Length in Biotin Reagents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of biotinylation reagent is a critical decision that can significantly impact experimental outcomes. The length of the polyethylene (B3416737) glycol (PEG) spacer arm in these reagents plays a pivotal role in determining the efficiency of biotin (B1667282) labeling, the accessibility of the biotin moiety for binding to avidin (B1170675) or streptavidin, and the overall performance in various applications. This guide provides an objective comparison of biotin reagents with different PEG spacer lengths, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent.
The incorporation of a PEG spacer in biotinylation reagents offers several advantages, including increased hydrophilicity, reduced aggregation of the labeled molecule, and minimized steric hindrance.[1][2] The flexibility and length of the PEG chain can be fine-tuned to optimize the distance between the biotin and the target molecule, which is crucial for effective binding and subsequent detection or purification.[2][3] This guide focuses on a comparative analysis of commonly used biotin reagents with short (PEG2), medium (PEG4), and long (PEG12) spacer arms.
Performance Comparison of Biotin-PEGn Reagents
The length of the PEG spacer directly influences several key performance characteristics of biotin reagents. Longer spacers generally provide greater flexibility and reduce steric hindrance, which can lead to improved binding in certain applications.[4] Conversely, for applications requiring close proximity, a shorter spacer may be ideal.[4]
| Feature | Biotin-PEG2 | Biotin-PEG4 | Biotin-PEG12 |
| Spacer Arm Length | ~16.8 Å | ~24.1 Å | ~52.5 Å |
| Molecular Weight | ~403.5 g/mol [5] | ~588.67 g/mol [2] | ~844 g/mol [5] |
| Solubility | Good | Excellent | Superior |
| Steric Hindrance | Higher potential for steric hindrance in some applications.[6] | Reduced steric hindrance compared to shorter spacers.[2][7] | Minimal steric hindrance, offering greater flexibility.[4] |
| Applications | Proximity labeling, small molecule biotinylation.[4] | General protein and antibody labeling, cell surface labeling.[2][7] | Labeling of large protein complexes, applications requiring significant distance between biotin and the target.[4] |
Quantitative Data from a Specific Application:
While direct comparative data across a range of general applications is limited, a study on Ga-labeled NOTA-conjugated antagonistic analogs of bombesin (B8815690) provides valuable insights into the effect of PEG spacer length on binding affinity. The IC50 values, which represent the concentration of a ligand that is required for 50% inhibition of a specific binding, were determined for conjugates with different PEG lengths.
| Conjugate | IC50 (nM) |
| natGa-NOTA-PEG2-RM26 | 3.1 ± 0.2 |
| natGa-NOTA-PEG3-RM26 | 3.9 ± 0.3 |
| natGa-NOTA-PEG4-RM26 | 5.4 ± 0.4 |
| natGa-NOTA-PEG6-RM26 | 5.8 ± 0.3 |
In this specific context, the shorter PEG2 spacer resulted in the lowest IC50 value, indicating the highest binding affinity. This highlights that the optimal spacer length can be application-dependent, and empirical testing is often necessary.
Experimental Protocols
To facilitate the direct comparison of biotin reagents with different PEG spacer lengths, the following detailed experimental protocols are provided.
Protocol 1: Comparative Biotinylation of a Monoclonal Antibody
This protocol outlines the procedure for labeling a monoclonal antibody with Biotin-PEG2-NHS, Biotin-PEG4-NHS, and Biotin-PEG12-NHS esters to compare their labeling efficiency.
Materials:
-
Monoclonal antibody (e.g., mouse IgG) at 2 mg/mL in PBS, pH 7.4
-
Biotin-PEG2-NHS ester
-
Biotin-PEG4-NHS ester
-
Biotin-PEG12-NHS ester
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns
-
Phosphate-buffered saline (PBS), pH 7.4
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for biotin quantification
Procedure:
-
Prepare 10 mM stock solutions of each Biotin-PEGn-NHS ester in DMSO.
-
For each biotin reagent, add a 20-fold molar excess to 1 mg of the antibody solution.
-
Incubate the reactions for 1 hour at room temperature with gentle stirring.
-
Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with PBS.
-
Determine the degree of biotinylation for each labeled antibody using the HABA assay according to the manufacturer's instructions.
-
Analyze the biotinylated antibodies by SDS-PAGE to check for aggregation.
Protocol 2: Comparative Analysis of Biotinylated Antibody Performance in ELISA
This protocol compares the performance of the differentially labeled antibodies from Protocol 1 in a standard enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Antigen-coated 96-well plate
-
Biotin-PEG2, -PEG4, and -PEG12 labeled antibodies (from Protocol 1)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Plate reader
Procedure:
-
Block the antigen-coated plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of each biotinylated antibody (starting from 1 µg/mL) in blocking buffer and add to the wells.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP conjugate diluted in blocking buffer to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Compare the signal-to-noise ratio for each biotinylated antibody at different concentrations.
Visualizing Workflows and Pathways
To better understand the experimental processes and the biological context of biotinylated molecules, the following diagrams are provided.
Conclusion
The selection of a biotin reagent with the appropriate PEG spacer length is a critical parameter in experimental design. While longer PEG spacers generally offer advantages in terms of increased solubility and reduced steric hindrance, the optimal choice is ultimately application-dependent. For instance, in applications where the biotinylated molecule needs to interact with a large protein complex, a longer spacer like PEG12 may be beneficial.[4] In contrast, for assays where proximity is key, a shorter spacer such as PEG2 might be more suitable.[4] The provided experimental protocols offer a framework for researchers to empirically determine the best biotin-PEGn reagent for their specific needs, ensuring robust and reproducible results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. interchim.fr [interchim.fr]
- 3. precisepeg.com [precisepeg.com]
- 4. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 5. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to Bioconjugation: Diketone vs. NHS Ester Specificity
In the fields of drug development, diagnostics, and fundamental biological research, the covalent modification of proteins is an indispensable tool. The specificity of the chemical reaction used—a process known as bioconjugation—is paramount to preserving the protein's function and generating homogeneous products. This guide provides an objective comparison of two widely used bioconjugation chemistries: the arginine-targeting diketone reaction and the amine-reactive N-Hydroxysuccinimide (NHS) ester reaction, supported by reaction mechanisms, experimental data, and protocols.
Reaction Chemistry and Specificity
NHS Esters: The Amine-Reactive Workhorse
N-Hydroxysuccinimide (NHS) esters are among the most common reagents for modifying proteins.[1] Their popularity stems from their ability to efficiently form stable amide bonds with primary amines under mild aqueous conditions.[1][2]
Mechanism and Target Specificity: The primary targets for NHS esters on proteins are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of the polypeptide chain.[3][4] The reaction is a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient intermediate that collapses, releasing NHS and creating a highly stable amide bond.[1][2]
The reaction is highly pH-dependent, with an optimal range of pH 7.2-8.5.[2][3] Below this range, the amines are protonated and non-nucleophilic; above it, the rate of hydrolysis of the NHS ester itself increases dramatically, reducing conjugation efficiency.[2]
Off-Target Reactions and Limitations: While highly selective for primary amines, NHS esters are not perfectly specific.[1]
-
Hydrolysis: The principal competing reaction is hydrolysis, where the NHS ester reacts with water to form a non-reactive carboxylic acid. This is accelerated at higher pH and can significantly lower the yield, especially in dilute protein solutions.[3][5][6]
-
Reaction with other Nucleophiles: Under certain conditions, NHS esters can react with other nucleophilic residues. These include the hydroxyl groups of serine and threonine, the sulfhydryl group of cysteine, and the imidazole (B134444) ring of histidine.[6][7] However, the resulting ester and thioester linkages are significantly less stable than the amide bond formed with amines and can be prone to hydrolysis.[5][7]
Because lysine is a highly abundant amino acid, NHS ester reactions on a typical protein often result in a heterogeneous mixture of products with varying degrees of labeling (DOL) and modification sites.[8][9] This lack of site-specificity can be a significant drawback, potentially altering protein function if modification occurs at a critical binding site.[5][8]
Diketones: Selective Targeting of Arginine
Diketone-based reagents, particularly those with vicinal (1,2) or 1,3-dicarbonyl moieties, have emerged as a powerful tool for the selective modification of arginine residues.[10][11][12] Arginine is a less abundant, yet often functionally critical, amino acid, making it an attractive target for achieving more homogeneous and site-specific bioconjugates.[13]
Mechanism and Target Specificity: The guanidinium (B1211019) group of arginine is unique among the amino acid side chains and is the specific target for diketones.[12] The reaction mechanism involves the condensation of the two carbonyl groups of the diketone with the guanidinium group. This typically proceeds through a Schiff base intermediate to form a stable, often heterocyclic, adduct.[10][12] This reaction is highly selective for arginine.[10]
Off-Target Reactions and Limitations: The primary strength of diketone chemistry is its high specificity.
-
Reaction with Lysine: Some 1,3-diketones have been shown to react with lysine residues or N-terminal amines.[14][15] However, these reactions form enamine adducts that are unstable and prone to hydrolysis, especially compared to the stable adduct formed with arginine.[14][15][16]
-
Reaction Conditions: The reaction often requires specific pH conditions, sometimes more basic (e.g., pH 10) than NHS ester reactions, which may not be suitable for all proteins.[14] However, many arginine-selective modifications have been reported to proceed efficiently at or near physiological pH.[13]
The ability to target a less abundant amino acid provides a significant advantage in controlling the site of modification, leading to more predictable and uniform bioconjugates.
Performance Comparison and Quantitative Data
Direct, side-by-side quantitative comparisons of the reaction kinetics for NHS esters and diketones are not extensively consolidated in the literature. However, data from individual studies allow for a robust qualitative and semi-quantitative comparison.
Summary of Specificity and Reaction Conditions
| Feature | NHS Ester Chemistry | Diketone Chemistry |
| Primary Target | Primary Amines (Lysine, N-terminus)[1][3] | Guanidinium Group (Arginine)[10][17] |
| Bond Formed | Stable Amide Bond[7][18] | Stable Heterocyclic Adduct[14][15] |
| Optimal pH | 7.2 - 8.5[2][3] | Varies; can be near-neutral to basic (pH 7.5-10)[13][14] |
| Key Strength | High reactivity, rapid kinetics, well-established protocols.[] | High specificity for a single, less abundant amino acid.[10][20] |
| Primary Limitation | Targets abundant lysines, leading to product heterogeneity.[8][9] | Arginine may not be present or accessible on some proteins. |
| Major Side Reaction | Hydrolysis (competes with conjugation).[3][5] | Reaction with lysine forms unstable enamines.[14][15] |
| Bond Stability | Very High (irreversible amide bond).[7][] | High (stable covalent adduct).[14] |
Quantitative Kinetic Data
While a direct comparison is lacking, a 2021 study provides kinetic data for an NHS-ester-PEG linker reacting with Trastuzumab-IgG, highlighting the factors that govern its reactivity.[21]
| Parameter | NHS-PEG-N₃ Linker | Interpretation |
| Vmax/NH₂ (min⁻¹) | 0.007 ± 0.001 | Maximum reaction rate per accessible amine site. |
| KM (mM) | 2.6 ± 0.7 | Linker concentration at which the reaction rate is half of Vmax. Reflects the initial affinity between the amine and the linker. |
| kNH₂ (mM⁻¹min⁻¹) | 0.0028 ± 0.0009 | Initial rate constant per amine, indicating the reaction's efficiency at low linker concentrations. |
| Data sourced from a kinetic analysis of Trastuzumab-IgG conjugation.[21] |
This data underscores that even among accessible amines, the reaction rates can differ, contributing to product heterogeneity. For diketones, studies report "efficient" reaction with arginine-containing peptides, with reactions proceeding to completion, while reactions with lysine-containing peptides yield unstable products that readily hydrolyze.[14][16] For example, one study showed that enamine adducts formed between a 1,3-diketone and lysine were prone to significant hydrolysis (77–87%) at room temperature within 20 hours, whereas the arginine adduct was stable.[14][16]
Experimental Protocols
The following are generalized protocols for protein labeling. Researchers should optimize reagent concentrations, reaction times, and buffer conditions for their specific protein and application.
General Protocol for NHS Ester Labeling
This protocol is adapted from standard procedures for protein modification.[22][23]
-
Protein Preparation: Dissolve the target protein (e.g., 1-10 mg/mL) in an amine-free buffer, such as 100 mM phosphate (B84403) buffer or 100 mM sodium bicarbonate, at pH 7.2-8.5.[22][23] Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.[5][6]
-
NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester reagent in an anhydrous organic solvent like DMSO or DMF to a concentration 10-20 times higher than the final desired reaction concentration.[22][23]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The optimal ratio must be determined empirically.[5] Incubate the reaction for 30-120 minutes at room temperature or 4°C.[]
-
Quenching: Stop the reaction by adding a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM. Incubate for 15 minutes.[3][5]
-
Purification: Remove excess, unreacted reagent and byproducts from the labeled protein using a desalting column (size-exclusion chromatography), dialysis, or spin filtration.[5][23]
-
Characterization: Determine the degree of labeling (DOL) using spectrophotometry (if the label has a chromophore) and/or mass spectrometry to confirm the mass of the conjugate and assess heterogeneity.[22]
General Protocol for Diketone Labeling
This protocol is based on described methods for arginine modification.[13][14]
-
Protein Preparation: Dissolve the target protein in a buffer appropriate for the specific diketone reagent. A common choice is a bicarbonate/carbonate buffer (e.g., 0.5 M, pH 10) or a phosphate buffer (e.g., PBS, pH 7.5).[13][14]
-
Diketone Stock Solution: Prepare a stock solution of the diketone reagent, typically in an organic solvent or directly in the reaction buffer if soluble.
-
Conjugation Reaction: Add the diketone reagent to the protein solution. A molar excess of the reagent is typically used. Incubate the reaction for several hours (e.g., 3-24 hours) at a controlled temperature (e.g., 25°C or 37°C).[13][14]
-
Purification: Separate the labeled protein from excess reagent and byproducts using methods such as size-exclusion chromatography, dialysis, or HPLC.
-
Characterization: Use mass spectrometry (e.g., LC-MS/MS) to confirm the covalent modification and identify the specific arginine residue(s) that have been labeled.[11]
Experimental and Analytical Workflow
To empirically compare the specificity of these two chemistries for a given protein, a systematic workflow is essential. Mass spectrometry is the ultimate arbiter for identifying modification sites and quantifying heterogeneity.
Conclusion
The choice between diketone and NHS ester chemistry depends critically on the experimental goal.
-
NHS esters are ideal for applications requiring high levels of modification where site-specificity is not a primary concern, such as general protein biotinylation or fluorescent labeling for detection. Their fast kinetics and well-understood protocols make them a reliable choice.[]
-
Diketones offer a superior solution when precision and homogeneity are required. By selectively targeting the less abundant arginine residues, this chemistry allows for the production of well-defined bioconjugates, which is especially critical for therapeutics like antibody-drug conjugates (ADCs) or for structural studies where modification of a specific site is necessary.[11][17]
Ultimately, the high specificity of diketone chemistry for arginine provides a distinct advantage over the broader reactivity of NHS esters, enabling a level of control that is essential for the development of sophisticated and effective protein-based tools and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 1,3‐Diketone‐Modified Nucleotides and DNA for Cross‐Linking with Arginine‐Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,3-Diketone-Modified Nucleotides and DNA for Cross-Linking with Arginine-Containing Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 20. Origin of the selectivity of alpha-dicarbonyl reagents for arginyl residues of anion-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Safety Operating Guide
Navigating the Disposal of Diketone-PEG12-Biotin: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach to the safe disposal of Diketone-PEG12-Biotin, a specialized reagent used in bioconjugation and related applications.
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2353409-53-5) is not publicly available through general searches, this document outlines proper disposal procedures based on the known characteristics of its constituent parts: a diketone functional group, a polyethylene (B3416737) glycol (PEG) linker, and biotin. It is imperative for users to obtain the specific SDS from the manufacturer or supplier for complete and compliant safety and disposal information.
Hazard Assessment and Safety Precautions
Based on the components of this compound, a comprehensive hazard assessment suggests a low to moderate level of risk. However, adherence to standard laboratory safety protocols is essential.
-
Diketone Moiety: Diketones as a chemical class can be flammable and may cause irritation to the skin, eyes, and respiratory tract.
-
PEG Linker: Polyethylene glycol is generally considered to be of low toxicity and is widely used in biomedical applications.
-
Biotin: Biotin (Vitamin H) is a naturally occurring and essential nutrient with no significant associated hazards in this context.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
The following protocol provides a general guideline for the disposal of unused or waste this compound. Always consult your institution's specific waste disposal procedures and the manufacturer's SDS.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid waste, such as contaminated personal protective equipment (gloves, etc.) and empty containers, should be collected separately from liquid waste.
-
-
Solid Waste Disposal:
-
Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
The label should include the chemical name ("this compound"), CAS number (2353409-53-5), and the appropriate hazard warnings.
-
Store the sealed container in a designated hazardous waste accumulation area until collection by your institution's EHS personnel.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of liquid waste down the drain.
-
The container label should clearly identify the contents, including all chemical components and their approximate concentrations.
-
-
Decontamination of Labware:
-
Glassware and other reusable lab equipment that have come into contact with this compound should be decontaminated.[2][3][4][5][6]
-
A common and effective method is to rinse the equipment thoroughly with a suitable solvent (such as ethanol (B145695) or isopropanol) to remove residual chemical, followed by washing with soap and water.[2]
-
The solvent rinse should be collected and disposed of as hazardous liquid waste.
-
Emergency Procedures
In the event of a spill or exposure, immediate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as solid hazardous waste. For large spills, evacuate the area and contact your institution's EHS office. |
Logical Flow for this compound Disposal
Caption: Workflow for the proper handling and disposal of this compound.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 3. polarlabprojects.com [polarlabprojects.com]
- 4. cmich.edu [cmich.edu]
- 5. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
Personal protective equipment for handling Diketone-PEG12-Biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Diketone-PEG12-Biotin, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. Given the limited specific safety data on this compound, a cautious approach is recommended, adhering to best practices for handling similar chemical structures.
I. Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound. The following table summarizes the required equipment and its purpose.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles.[1][2] | Protects eyes from potential splashes.[3] |
| Hand Protection | Disposable nitrile gloves.[1] | Prevents skin contact with the reagent.[3] |
| Body Protection | A standard or fire-resistant lab coat.[3] | Protects skin and clothing from spills.[3] |
| Footwear | Closed-toe shoes.[1][3] | Protects feet from spills and falling objects. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dusts are generated or when working with volatile solvents.[3] | Prevents inhalation of any airborne particles or vapors. |
Always consult your institution's specific safety protocols and the product's Safety Data Sheet (SDS) for the most comprehensive guidance.
II. Operational Plan: Handling and Storage
Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel.
A. Storage:
-
Store the compound at -20°C in a tightly sealed container, protected from light.[4]
-
For stock solutions, it is often recommended to store them at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month), always protected from light.[4]
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation.[5][6]
B. Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Work in a designated area, preferably within a chemical fume hood, especially when handling powders or volatile solvents.
-
Dissolving the Reagent: To facilitate accurate measurement and handling, it is advisable to prepare a stock solution.[5]
-
Experimental Use:
-
When adding the reagent to your reaction, do so slowly and carefully to avoid splashing.
-
Be mindful that PEGylation reactions can be influenced by factors such as pH, temperature, and reaction time.[7]
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Properly dispose of all contaminated materials as outlined in the disposal plan below.
-
Wash hands thoroughly after removing gloves.[8]
-
III. Disposal Plan
While polyethylene glycol (PEG) compounds are generally considered to have low toxicity and are biodegradable, proper disposal procedures must be followed to ensure environmental safety and regulatory compliance.[9][10]
A. Waste Characterization:
-
Uncontaminated Waste: If the this compound waste is not mixed with any hazardous materials, it may be disposed of as non-hazardous chemical waste, in accordance with institutional guidelines.[9]
-
Contaminated Waste: If the reagent has been mixed with any substance classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire waste mixture must be treated as hazardous waste.[9]
B. Disposal Protocol:
-
Consult the SDS: Always review the Safety Data Sheet for any specific disposal instructions.[9]
-
Segregate Waste: Do not mix with other waste streams. Keep in a clearly labeled, sealed container.[8]
-
Institutional Guidelines: Adhere to your organization's established procedures for chemical waste disposal. This often involves contacting the Environmental Health and Safety (EHS) department for guidance.[9]
-
Licensed Contractor: Dispose of the waste through a licensed waste disposal contractor.[11] Do not pour down the drain unless explicitly permitted by local regulations and institutional policies.[10]
IV. Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for safely handling and disposing of this compound.
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. broadpharm.com [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. PEGylation - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. agilent.com [agilent.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
